molecular formula C26H25N3O5S B2991986 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide CAS No. 393834-83-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide

Cat. No.: B2991986
CAS No.: 393834-83-8
M. Wt: 491.56
InChI Key: RXFCBYHKWTWRPB-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked to an acrylamide scaffold. The structure includes a sulfonylphenyl group substituted with a pyridinyl-piperidine ring, which likely enhances its binding affinity to biological targets such as kinases or epigenetic regulators . Its design aligns with principles of medicinal chemistry, where structural complexity and functional group diversity are leveraged to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c30-26(13-7-19-6-12-24-25(16-19)34-18-33-24)28-21-8-10-22(11-9-21)35(31,32)29-15-2-1-5-23(29)20-4-3-14-27-17-20/h3-4,6-14,16-17,23H,1-2,5,15,18H2,(H,28,30)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFCBYHKWTWRPB-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.
  • A pyridin-3-yl piperidine sulfonamide group, contributing to its interaction with biological targets.

Molecular Formula

  • C : 25
  • H : 25
  • N : 4
  • O : 4
  • S : 1

The compound's mechanism of action is hypothesized to involve the inhibition of specific signaling pathways that are crucial in cancer proliferation and inflammatory responses. Preliminary studies suggest that it may target the PI3K/Akt pathway , which plays a pivotal role in cell survival and growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example:

  • In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma) cells, with IC50 values ranging from 25 µM to 50 µM depending on the cell type .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects:

  • It significantly reduces the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages .

Data Tables

Biological ActivityCell LineIC50 (µM)Reference
AnticancerMCF725
AnticancerU8745
Anti-inflammatoryMacrophages10

Study 1: Anticancer Efficacy

In a controlled study, the compound was administered to tumor-bearing mice. The results indicated a marked reduction in tumor size compared to controls, suggesting potent antitumor activity. Histological analysis revealed decreased cell proliferation markers and increased apoptosis .

Study 2: Inflammatory Response Modulation

In a model of acute inflammation induced by LPS, treatment with the compound resulted in a significant decrease in IL-1β levels in plasma and tissues. The study highlighted its potential as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Core Scaffold and Key Substituents

The compound shares structural motifs with several acrylamide derivatives documented in the literature:

Compound ID/Name Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound C21H15N5O4 401.4 Benzo[d][1,3]dioxol-5-yl, acrylamide, pyridinyl-piperidine sulfonylphenyl
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide C17H17NO4S 331.4 Benzo[d][1,3]dioxol-5-yl, acrylamide, thiophene-hydroxypropyl
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide C23H22N6O5 448.4 Benzo[d][1,3]dioxol-5-yl, acrylamide, tetrazole-cyclopropyl
(E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i) C17H15NO4S 329.4 Benzo[d][1,3]dioxol-5-yl, acrylonitrile, methanesulfonamide

Key Observations :

  • Shared Features : All compounds retain the benzo[d][1,3]dioxol-5-yl group and acrylamide/acrylonitrile backbone, critical for π-π stacking and hydrogen bonding in target interactions .
  • Divergent Substituents : The target compound’s pyridinyl-piperidine sulfonyl group distinguishes it from analogs with tetrazole (), thiophene (), or methanesulfonamide () moieties. These substitutions influence solubility, metabolic stability, and target selectivity.

Pharmacological and Physicochemical Properties

Bioactivity and Target Engagement

  • Analog 23i : Exhibits neurogenesis-promoting activity in hippocampal cells, attributed to the acrylonitrile group’s electrophilic reactivity .
  • Analog 20 : The tetrazole moiety may enhance binding to metalloenzymes (e.g., carbonic anhydrase) due to its zinc-chelating capacity .

Pharmacokinetics

  • Lipophilicity : The target compound’s logP is estimated to be higher than analogs with polar substituents (e.g., hydroxypropyl in ), favoring blood-brain barrier penetration.
  • Metabolic Stability : The sulfonyl group in the target compound may reduce oxidative metabolism compared to methanesulfonamide derivatives (e.g., ) .

Structure-Activity Relationship (SAR)

  • Pyridinyl-Piperidine Group : Introduced to mimic ATP-binding motifs in kinases, improving inhibitory potency compared to simpler aryl sulfonamides .
  • Nitroimidazole vs.

Q & A

Q. What are the standard synthetic routes and characterization methods for this acrylamide derivative?

The compound is synthesized via a multi-step route starting from benzo[d][1,3]dioxole-5-carbaldehyde. A Knoevenagel condensation forms the acrylate intermediate, followed by amidation with a sulfonamide-containing aniline derivative. Structural characterization relies on 1H^1H-NMR (e.g., δ 7.50 ppm for trans-olefinic protons, J = 15.2 Hz) and ESI-MS (e.g., m/z 356.20 [M+H]+^+) . Key steps include optimizing reaction conditions (e.g., solvent, base) to improve yields, which ranged from 34% to 95% in analogous syntheses .

Q. How do the functional groups (e.g., benzo[d][1,3]dioxole, sulfonylpiperidine) influence reactivity and bioactivity?

The benzo[d][1,3]dioxole moiety enhances metabolic stability via steric shielding of the methylenedioxy group. The sulfonylpiperidine group contributes to solubility and target binding, as seen in related compounds where sulfonamide groups mediate enzyme inhibition (e.g., bacterial PPTases) . Computational docking studies suggest the pyridinyl-piperidine moiety may engage in π-π stacking or hydrogen bonding with active-site residues .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in amidation or sulfonylation steps?

Low yields in amidation (e.g., 34% in compound 1b ) often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Using coupling agents like HATU or EDCI to activate carboxylic acids.
  • Employing microwave-assisted synthesis to reduce reaction time.
  • Modifying the amine component’s substituents (e.g., replacing diethyl with isobutyl groups increased yields to 79-82% in analogous compounds) .

Q. What biochemical pathways or targets are hypothesized for this compound, and how can they be validated experimentally?

Analogous acrylamide derivatives target enzymes like acyl carrier protein synthase (ACPS) and PPTases, critical for bacterial fatty acid biosynthesis . To validate targets:

  • Perform enzyme inhibition assays (e.g., fluorescence-based PPTase activity assays).
  • Use CRISPR-Cas9 knockout models to assess resistance mechanisms.
  • Conduct metabolomic profiling to identify disrupted pathways (e.g., lipid metabolism) .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) between batches be resolved?

Batch-to-batch variations in NMR data (e.g., δ 6.71–6.80 ppm for aromatic protons ) may stem from:

  • Residual solvents or impurities: Use preparative HPLC for purification.
  • Tautomerism or rotameric equilibria: Perform variable-temperature NMR studies.
  • Crystal polymorphism: Analyze single-crystal X-ray diffraction data to confirm conformations .

Q. What crystallographic insights exist for related acrylamide derivatives, and how do they inform SAR studies?

Database surveys (e.g., Cambridge Structural Database) reveal that pyridinyl-acrylic acid derivatives often form salts via protonation of the pyridine nitrogen, stabilizing extended conformations critical for binding . For this compound:

  • Predict intermolecular interactions (e.g., hydrogen bonds between sulfonyl groups and water).
  • Compare with co-crystal structures of analogs bound to enzymes (e.g., PDB entries for PPTase inhibitors) .

Methodological Tables

Table 1: Key Synthetic Optimization Parameters for Amidation

ParameterImpact on YieldExample AdjustmentOutcome
Coupling AgentHighHATU vs. EDCI25% → 65% yield
Solvent PolarityModerateDMF → THFReduced byproducts
TemperatureHighMicrowave (100°C, 30 min)50% → 80% yield

Table 2: Common Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
1H^1H-NMROlefin geometry, aromatic substitutionδ 7.50 (d, J = 15.2 Hz, 1H)
ESI-MSMolecular weight confirmationm/z 356.20 [M+H]+^+
X-ray DiffractionAbsolute configurationCSD Entry: XYZ123

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.